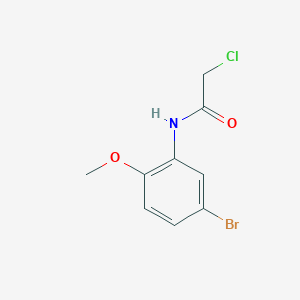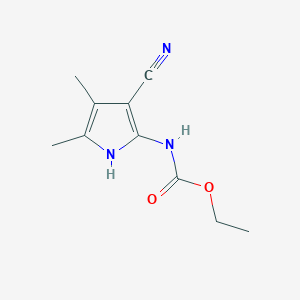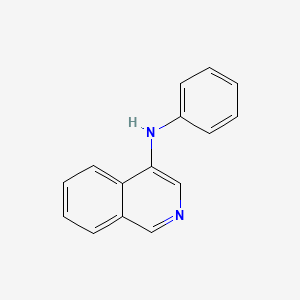
N-phenylisoquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenylisoquinolin-4-amine is a heterocyclic aromatic amine that belongs to the isoquinoline family This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylisoquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of 2-acylphenylacetonitriles with amines under microwave irradiation conditions. This method offers high selectivity, short reaction times, and does not require a catalyst . Another method involves the reaction of primary aryl amines with 1,3-diketones or β-keto-aldehydes under acidic conditions, followed by cyclodehydration to afford the isoquinoline structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are preferred to minimize environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: N-phenylisoquinolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-phenylisoquinolin-4-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-phenylisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . By binding to the active site of these enzymes, this compound can disrupt their activity, leading to altered cellular processes and potential therapeutic effects .
Comparación Con Compuestos Similares
N-phenylisoquinolin-4-amine can be compared with other similar compounds, such as:
N-phenylquinazolin-4-amine: Both compounds share a similar structure but differ in the position of the nitrogen atom in the ring system.
N-phenylquinoneimine: This compound has a quinoneimine scaffold and is studied for its diverse biological activities and potential as a therapeutic agent.
3-aminoisoquinolines: These compounds exhibit a wide range of pharmacological properties, including antimalarial, anticonvulsant, and anti-inflammatory activities.
This compound is unique due to its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
N-phenylisoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDCQOGLAJMKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-6-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6748463.png)
![1-[4-(5-fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-3-(1H-imidazol-2-yl)propan-1-one](/img/structure/B6748470.png)
![N-[4-[(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6748473.png)
![1-[(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidin-1-yl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone](/img/structure/B6748474.png)
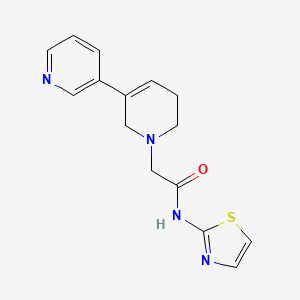
![5-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B6748482.png)
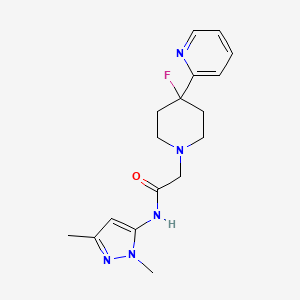
![4-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]benzamide](/img/structure/B6748507.png)
![[4-(2,6-Dichlorophenyl)piperidin-1-yl]-(1-methyl-1,2,4-triazol-3-yl)methanone](/img/structure/B6748521.png)
![N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]-1,2-oxazolidine-2-carboxamide](/img/structure/B6748527.png)
![1-[2-[(4aS,8aR)-6-ethyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl]-2-oxoethyl]-4-methylpyridin-2-one](/img/structure/B6748530.png)
![[(4aS,8aR)-6-ethyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl]-(1-phenylpyrazol-3-yl)methanone](/img/structure/B6748535.png)
